Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with 4-chlorobenzaldehyde and urea under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Known for its use in the synthesis of pyrimidinopyridones.
Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: Exhibits neuroprotective properties.
Uniqueness
Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific structural features and the combination of pharmacological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C15H12ClN3O3 |
---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C15H12ClN3O3/c1-2-22-15(21)12-7-13-17-11(8-14(20)19(13)18-12)9-3-5-10(16)6-4-9/h3-8,18H,2H2,1H3 |
InChI Key |
GWURXUBVAYKRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.